Diethyl aminomalonate hydrochloride

Descripción

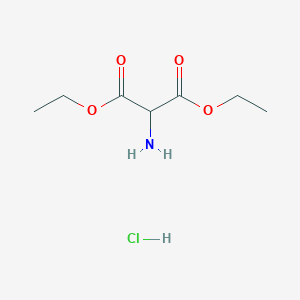

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

diethyl 2-aminopropanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4.ClH/c1-3-11-6(9)5(8)7(10)12-4-2;/h5H,3-4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFVNTDRBTZJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6829-40-9 (Parent) | |

| Record name | Diethyl aminomalonate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013433006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50158646 | |

| Record name | Diethyl aminomalonate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13433-00-6 | |

| Record name | Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13433-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl aminomalonate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013433006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13433-00-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl aminomalonate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl aminomalonate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl aminomalonate hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA9QXB54G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diethyl Aminomalonate Hydrochloride and Derivatives

Established Synthetic Pathways

Several conventional methods for the synthesis of diethyl aminomalonate hydrochloride have been extensively documented in chemical literature. These pathways often involve multi-step procedures starting from readily available malonic acid derivatives.

A direct approach to synthesizing diethyl aminomalonate involves the reaction of diethyl malonate with ammonia (B1221849) or an ammonium (B1175870) salt, which is then followed by acidification to yield the hydrochloride salt. ontosight.ai This method, while seemingly straightforward, is part of the broader field of ammonolysis of esters. The process involves the nucleophilic attack of ammonia on the carbonyl carbon of the diethyl malonate ester groups. wikipedia.org Research into the acid catalysis of diethyl malonate ammonolysis in liquid ammonia has been conducted to understand the reaction kinetics and optimize conditions. nih.gov

However, a more common and higher-yielding method to introduce an amino group onto the malonate structure begins with nitrosation rather than direct amination. quora.com

An alternative pathway to this compound is the esterification of aminomalic acid with ethanol (B145695). ontosight.ai This reaction typically requires a suitable catalyst to facilitate the alkylation of the carboxylic acid groups of aminomalic acid. The process results in the formation of the diethyl ester, which can then be converted to its hydrochloride salt.

The term ammonolysis refers to the cleavage of a bond by ammonia. wikipedia.org In the context of diethyl aminomalonate synthesis, this term can be associated with reactions where an intermediate is treated with ammonia. For instance, in a documented procedure, this compound is treated with a 7N solution of ammonia in methanol (B129727). guidechem.com This reaction is performed under cooling and results in the free base of diethyl aminomalonate, observed as the reaction mixture turns into a transparent yellow solution, followed by the slow precipitation of a solid upon overnight stirring. guidechem.com This step is often a purification or a prelude to a subsequent reaction rather than a primary synthesis of the core molecule itself. The general mechanism for the ammonolysis of an ester involves the attack of ammonia on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate and subsequent displacement of the alkoxy group to form an amide and an alcohol. wikipedia.org

The reduction of diethyl isonitrosomalonate (also known as diethyl oximinomalonate) is one of the most prevalent and well-documented methods for synthesizing diethyl aminomalonate. orgsyn.orgwikipedia.org This precursor is typically prepared by the nitrosation of diethyl malonate using reagents like sodium nitrite (B80452) in acetic acid. wikipedia.orgwikipedia.orggoogle.com The resulting diethyl isonitrosomalonate is then reduced to the corresponding amine, which is subsequently treated with hydrogen chloride to precipitate the stable hydrochloride salt. orgsyn.org

Various reducing agents and catalytic systems have been employed for this transformation, each with its own set of conditions and efficiencies.

Catalytic Hydrogenation: This is a widely used technique. The process involves hydrogenating a solution of diethyl isonitrosomalonate in a suitable solvent like ethanol or ethyl acetate (B1210297) in the presence of a metal catalyst. orgsyn.orgwipo.intchemicalbook.comgoogle.com The crude diethyl aminomalonate obtained after filtration of the catalyst is often unstable and is directly converted to its hydrochloride salt. orgsyn.org

Chemical Reduction: Alternatively, chemical reducing agents can be used. A common method involves using zinc powder in a mixture of glacial acetic acid and acetic anhydride (B1165640), which combines reduction and acetylation to form diethyl acetamidomalonate. quora.comwikipedia.orgorgsyn.orgquora.com

The following table summarizes and compares various established reduction methods for diethyl isonitrosomalonate.

| Catalyst/Reducing Agent | Solvent(s) | Temperature (°C) | Pressure | Yield (%) | Reference(s) |

| 10% Palladium on Charcoal | Absolute Ethanol | Ambient | 50-60 lb (H₂) | 78-82 | orgsyn.org |

| Zinc Dust | Glacial Acetic Acid / Acetic Anhydride | 40-50 | Atmospheric | 77-78 (of acetamido derivative) | orgsyn.org |

| Palladium on Activated Charcoal (5% Pd) | Ethyl Acetate | 30-35 | 20 bar (H₂) | 85.1 | google.com |

| AlNiFe three-way catalyst | Absolute Ethanol | 40-50 | 1.0-2.0 MPa (H₂) | 91 | patsnap.com |

| Aluminum-nickel-molybdenum three-way catalyst | Absolute Ethanol | 40-50 | 1.0-2.0 MPa (H₂) | 88 | patsnap.com |

This compound can also be synthesized from diethyl hydroxymethylnitromalonate. chemicalbook.com The process involves an initial reaction with ammonia in an alcoholic solvent like ethanol at a reduced temperature of 5-10°C. This intermediate is then subjected to a catalytic hydrogenation step to yield the final product, which is isolated as the hydrochloride salt.

Advanced Synthetic Approaches and Innovations

Recent advancements in the synthesis of this compound have focused on improving the efficiency, safety, and environmental footprint of established methods.

A significant innovation involves carrying out the catalytic hydrogenation of diethyl isonitrosomalonate in the presence of a solid dehydrating agent, such as anhydrous magnesium sulfate. google.com This technique prevents the separation of an aqueous phase during the reaction, which can otherwise inactivate the hydrogenation catalyst, leading to higher and more consistent yields. google.com

Another key development is the use of novel, non-precious metal catalysts to replace expensive and easily poisoned palladium catalysts. patsnap.com A patented method describes the use of a nickel-containing three-way catalyst (such as AlNiFe or Al-Ni-Mo) for the catalytic hydrogenation of diethyl oximidomalonate. This approach not only offers a high yield but also avoids the generation of significant waste associated with zinc powder reduction methods, presenting a more cost-effective and environmentally friendly alternative for industrial-scale production. patsnap.com

These innovative approaches highlight the continuous efforts to refine the synthesis of this important chemical intermediate, making it more amenable to large-scale, sustainable manufacturing.

One-Pot Synthetic Strategies

A patented one-pot method for preparing this compound begins with the nitrosation of diethyl malonate. patsnap.com In this procedure, diethyl malonate is treated with a sodium nitrite solution in a solvent system of ethyl acetate and glacial acetic acid. patsnap.com After the nitrosation is complete, the resulting diethyl oximinomalonate is not isolated. Instead, it undergoes catalytic hydrogenation directly. patsnap.com The reduction is carried out in an alcohol solvent like absolute ethanol, using a nickel-containing three-way catalyst under hydrogen pressure. patsnap.com Following the reduction, the catalyst is filtered off, and the resulting diethyl aminomalonate is converted to its hydrochloride salt by adding hydrogen chloride in ethanol. The final product is then crystallized from acetone. patsnap.com This streamlined process is noted for its mild and safe reaction conditions, operational simplicity, and high yield. patsnap.com

Another approach involves the reduction of diethyl isonitrosomalonate and subsequent acylation in a one-pot reaction to form derivatives like diethyl acetamidomalonate. wikipedia.org This highlights the versatility of one-pot strategies in generating not just the primary amine salt but also its valuable derivatives. The reduction of the isonitroso intermediate can be achieved using zinc dust in a mixture of glacial acetic acid and acetic anhydride, which simultaneously reduces the oxime and acetylates the newly formed amine group. wikipedia.org

Stereoselective and Regioselective Synthesis

Regioselectivity in the synthesis of this compound is generally not a primary concern. The starting material, diethyl malonate, has a prochiral center at the C2 position, which is symmetric. The introduction of the amino group at this position is the only possible outcome, thus the reaction is inherently regioselective.

Stereoselective synthesis , which aims to produce a specific stereoisomer (enantiomer), is of significant interest for producing chiral derivatives used in pharmaceuticals. While the direct asymmetric synthesis of diethyl aminomalonate itself is not commonly reported, several strategies focus on creating chiral α-amino acid derivatives from related precursors. These methods often involve asymmetric hydrogenation or other enantioselective transformations.

For instance, chiral α-amino acid derivatives can be synthesized with high enantioselectivity (up to 99.6% ee) through the asymmetric hydrogenation of enamide precursors. researchgate.net This key step often employs rhodium catalysts with chiral phosphine (B1218219) ligands, such as (2R,5R)-Et-DuPhos. researchgate.net Another advanced method is the N-H insertion reaction of vinyldiazoacetates, which can be catalyzed by a combination of an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid to achieve excellent enantioselectivity (up to 98% ee). rsc.org Furthermore, copper-catalyzed asymmetric N-alkylation of carbamates with racemic α-chloroboronate esters provides a pathway to optically active α-aminoboronic derivatives, which are bioisosteres of α-amino acids. nih.gov

These examples demonstrate that while this compound is typically produced as a racemic mixture, the synthesis of its chiral derivatives is well-established through advanced catalytic methods applied to analogous substrates.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound focuses on improving safety, reducing waste, and increasing efficiency. A key area of improvement is the choice of catalyst for the reduction of diethyl isonitrosomalonate. While classic methods often rely on palladium on charcoal (Pd/C), concerns over the cost, potential for deactivation, and difficulty in regeneration of this noble metal catalyst have driven research into alternatives. patsnap.comorgsyn.org

The use of more cost-effective and robust catalysts, such as nickel-based systems (e.g., AlNiFe or Al-Ni-Mo ternary catalysts), represents a greener approach. patsnap.com These catalysts can be less expensive and more resilient, contributing to a more sustainable industrial process. patsnap.com Similarly, using stoichiometric reducing agents like zinc dust generates significant metal waste that requires disposal, making catalytic hydrogenation with hydrogen gas the more atom-economical and environmentally friendly option. wikipedia.orgorgsyn.org

Reaction Control and Optimization in Synthesis

Controlling and optimizing the synthesis of this compound is crucial for achieving high yield and purity. This involves careful selection of catalysts, reagents, solvents, and reaction conditions, as well as refined purification techniques.

Influence of Catalysts and Reagents

The choice of catalyst for the reduction of diethyl isonitrosomalonate to diethyl aminomalonate is one of the most critical parameters. A variety of catalytic systems have been successfully employed, each with distinct characteristics.

Catalysts for Reduction:

Palladium on Charcoal (Pd/C): This is a highly effective and common heterogeneous catalyst for the hydrogenation of the isonitroso group. orgsyn.orgwikipedia.org It typically provides high yields under relatively mild conditions (e.g., 50-60 psi H₂). orgsyn.org

Raney Nickel: Another classic heterogeneous catalyst used for this reduction. orgsyn.org

Nickel-based Ternary Catalysts: Systems such as AlNiFe and Al-Ni-Mo have been developed as lower-cost alternatives to palladium, demonstrating high yields (88-91%) under moderate hydrogen pressure (1.0-2.0 MPa). patsnap.com

Chemical Reductants: Zinc powder in acetic acid is a common chemical method for the reduction. chemicalbook.com This approach avoids the need for high-pressure hydrogenation equipment but is less atom-economical. Aluminum amalgam has also been used. orgsyn.org

The table below summarizes the influence of different catalysts on the synthesis.

| Catalyst | Type | Typical Conditions | Advantages | Disadvantages | Source(s) |

| 10% Pd/C | Heterogeneous | H₂ (50-60 psi), Absolute Ethanol | High efficiency, mild conditions | High cost, potential for deactivation | orgsyn.org |

| AlNiFe / Al-Ni-Mo | Heterogeneous | H₂ (1.0-2.0 MPa), 40-50°C, Ethanol | Low cost, robust | Requires higher pressure | patsnap.com |

| Zinc Powder | Stoichiometric | Acetic Acid, 20°C | No high-pressure equipment needed | Poor atom economy, generates metal waste | chemicalbook.com |

| Raney Nickel | Heterogeneous | Catalytic Hydrogenation | Effective catalyst | Handling precautions required | orgsyn.org |

Reagents also play a pivotal role. The nitrosation step typically uses sodium nitrite in the presence of an acid like glacial acetic acid. patsnap.com The final and crucial step is the precipitation of the hydrochloride salt. This is achieved by introducing dry hydrogen chloride gas or a solution of HCl in an alcohol (e.g., ethanol) into the solution of the crude diethyl aminomalonate free base. patsnap.comorgsyn.org

Solvent Effects and Reaction Conditions

The selection of solvents and the control of reaction conditions such as temperature and pressure are essential for optimizing the synthesis and ensuring the purity of the final product.

Solvent Selection: The solvent must be compatible with both the reaction and the purification process.

For the hydrogenation step , alcohols like absolute ethanol are frequently used as they effectively dissolve the starting material and are good media for catalytic hydrogenation. patsnap.comorgsyn.org Ethyl acetate is another common choice and offers the advantage of being usable in both the hydrogenation and subsequent precipitation steps, reducing the need for solvent swapping. google.com

For the purification and isolation step , the solvent should readily dissolve the diethyl aminomalonate free base but have low solubility for the hydrochloride salt. Dry diethyl ether is a classic choice for precipitating the hydrochloride salt, yielding fine white crystals. orgsyn.org Acetone and ethyl acetate are also used effectively for crystallization and washing. patsnap.comgoogle.com Solvents like methanol are considered highly effective for hydrogenation, while chlorinated solvents are generally avoided. reddit.com

Reaction Conditions:

Temperature: The nitrosation step is typically performed at low temperatures (0-10°C) to control the reaction rate. patsnap.com The hydrogenation reaction temperature is often kept moderate, for example between 30-50°C, to ensure catalyst activity without promoting side reactions. patsnap.comgoogle.com

Pressure: Catalytic hydrogenation requires hydrogen pressure, which can range from approximately 50 psi for Pd/C catalysts to higher pressures of 1.0-2.0 MPa for certain nickel-based catalysts. patsnap.comorgsyn.org

pH/Acidity: The reaction medium is acidic during nitrosation. The final precipitation is triggered by the introduction of a strong acid, hydrogen chloride, which protonates the amine to form the insoluble salt. orgsyn.org

Purification and Isolation Techniques in Laboratory Settings

The purification and isolation of this compound in a laboratory setting is a well-defined, multi-step process designed to obtain a high-purity crystalline solid from the crude reaction mixture.

A typical laboratory procedure is as follows:

Catalyst Removal: After the hydrogenation reaction is complete, the solid heterogeneous catalyst (e.g., Pd/C) is removed from the reaction mixture by filtration. This is often done using a filter aid like Celite to ensure all fine catalyst particles are removed. The filter cake is washed with the reaction solvent (e.g., absolute alcohol or ethyl acetate) to recover any adsorbed product. orgsyn.org

Solvent Removal: The solvent from the clear filtrate is removed under reduced pressure using a rotary evaporator. The temperature is typically kept low (below 50°C) because the diethyl aminomalonate free base is less stable than its hydrochloride salt. orgsyn.org

Precipitation of the Hydrochloride Salt: The crude oily residue of diethyl aminomalonate is dissolved in a suitable solvent, such as dry diethyl ether or ethyl acetate. orgsyn.orggoogle.com Dry hydrogen chloride gas is then passed over the stirred solution, or a solution of HCl in ethanol is added. patsnap.comorgsyn.org This causes the this compound to precipitate as a fine white solid.

Collection and Washing: The precipitated crystals are collected by suction filtration, typically using a sintered-glass or Büchner funnel. orgsyn.org The collected solid is then washed several times with a cold, dry solvent (e.g., dry ether or acetone) to remove any remaining impurities and residual acid. patsnap.comorgsyn.org

Mechanistic Investigations of Reactions Involving Diethyl Aminomalonate Hydrochloride

Nucleophilic Reactivity of the Amino Group

The primary amino group in diethyl aminomalonate is a key site for nucleophilic reactions. Its reactivity is fundamental to the use of diethyl aminomalonate as a precursor in the synthesis of amino acids and heterocyclic compounds. ontosight.aiwikipedia.org The amino group can be readily acylated, for instance, through reaction with acetic anhydride (B1165640) in glacial acetic acid to form diethyl acetamidomalonate. This reaction is a critical step in the acetamidomalonate synthesis of amino acids, where the acetyl group serves as a protecting group for the nitrogen atom. quora.com

The nucleophilicity of the amino group is also harnessed in reactions with various electrophiles. For example, it can be alkylated, although direct alkylation can sometimes lead to multiple substitutions. orgsyn.org The hydrochloride salt form helps to moderate the reactivity and improve the handling of the otherwise sensitive aminomalonic acid ester, which is prone to intermolecular condensation. google.com The free amino group can be generated in situ by treatment with a base, allowing it to participate in subsequent reactions.

A significant application of the amino group's nucleophilicity is its reaction with aldehydes or ketones to form Schiff bases or imines. This transformation is often the initial step in the generation of azomethine ylides for cycloaddition reactions. chemicalbook.com

Reactivity of the Malonate Ester Moiety

The malonate ester component of diethyl aminomalonate hydrochloride features an active methylene (B1212753) group (a -CH2- group flanked by two carbonyls). The protons on this central carbon are acidic and can be removed by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. pearson.com This enolate is a potent nucleophile and is central to the malonic ester synthesis, a classic method for forming carbon-carbon bonds.

Once the amino group is appropriately protected (e.g., as an acetamido group), the enolate can be alkylated by reacting it with an alkyl halide. quora.com This alkylation step introduces a new substituent at the α-carbon. The general sequence involves:

Protection of the amino group.

Deprotonation of the α-carbon to form an enolate.

Nucleophilic attack of the enolate on an alkyl halide.

Subsequent hydrolysis of the esters and the amide, followed by decarboxylation, yields a primary α-amino acid.

This reactivity makes diethyl aminomalonate a valuable precursor for a wide range of substituted amino acids. The reaction conditions, particularly the choice of base and solvent, are critical for achieving high yields and preventing side reactions.

| Reaction Step | Reagents/Conditions | Purpose |

| Enolate Formation | Sodium Ethoxide (NaOEt) | Deprotonation of the active methylene group. pearson.com |

| Alkylation | Alkyl Halide (R-X) | Introduction of an alkyl group at the α-carbon. |

| Hydrolysis & Decarboxylation | Aqueous Acid (e.g., HCl), Heat | Conversion of esters to carboxylic acids and removal of one carboxyl group to yield the final amino acid. pearson.com |

Cycloaddition Reactions

This compound is a key precursor for generating reactive intermediates that participate in cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. chemicalbook.comwikipedia.org

A notable reaction involving diethyl aminomalonate is its ability to generate azomethine ylides, which are 1,3-dipoles. chemicalbook.comnih.gov The reaction of diethyl aminomalonate with an aldehyde, such as formaldehyde (B43269), generates an azomethine ylide. chemicalbook.com This ylide can then undergo a [3+2] cycloaddition reaction with a dipolarophile, typically an alkene or alkyne, to form a pyrrolidine (B122466) ring system. chemicalbook.comwikipedia.org

These 1,3-dipolar cycloadditions are powerful tools for constructing complex heterocyclic frameworks with high stereoselectivity. wikipedia.orgfrontiersin.org The reaction proceeds in a concerted fashion, and the stereochemistry of the resulting pyrrolidine is influenced by the stereochemistry of the dipolarophile. frontiersin.org The generation of azomethine ylides can also be achieved through the decarboxylative condensation of amino acids with carbonyl compounds, a strategy that has been widely explored for the synthesis of spiro-pyrrolidine-oxindoles and other complex heterocyclic systems. frontiersin.orgmdpi.com

| Reactant 1 (Dipole Precursor) | Reactant 2 | Dipole Formed | Dipolarophile | Product |

| Diethyl Aminomalonate | Formaldehyde | Azomethine Ylide | 1,2-Dipolarophiles (e.g., alkenes) | Pyrrolidines chemicalbook.com |

| Isatin derivatives + L-phenylalanine | - | Azomethine Ylide | (E)-2-oxoindolino-3-ylidene acetophenones | Dispirooxindolo-pyrrolidines mdpi.com |

| 2-phenyl-1,3-thiazolidine-4-carboxylic acid | Ninhydrin (B49086) | Azomethine Ylide | 3-arylidene oxindoles | Dispiro-3-phenylpyrrolothiazoles mdpi.com |

The malonate portion of the molecule can participate in cyclocondensation reactions with 1,3-dinucleophiles to form six-membered heterocycles. nih.govresearchgate.net While simple diethyl malonate is known to react with compounds like urea (B33335) to form barbituric acids, the presence of the amino group in diethyl aminomalonate introduces additional reactivity and potential for forming different heterocyclic systems. nih.gov

These reactions often require elevated temperatures or the presence of a catalyst. The reactivity of the malonate derivative can be enhanced by converting it into a more electrophilic species, such as a malonyl dichloride or a bis(2,4,6-trichlorophenyl) malonate, which can then react with dinucleophiles under milder conditions. nih.gov

Role in Complex Molecule Formation Pathways

The combined reactivity of the amino and malonate groups makes this compound a strategic starting material for the synthesis of complex molecules, particularly pharmaceuticals and other biologically active compounds. ontosight.aichemicalbook.com It has been utilized as an intermediate in the preparation of P2Y14 receptor antagonists and PDE1 inhibitors. chemicalbook.com

Its role often involves a series of transformations that build upon the initial functional group manipulations. For example, a synthetic pathway might begin with the acylation of the amino group, followed by alkylation of the malonate, and then cyclization to form a heterocyclic core. This step-wise construction allows for the introduction of various substituents and the creation of diverse molecular scaffolds. The synthesis of hydantoin (B18101) derivatives, for instance, can start from the protection of the amino group of this compound, followed by alkylation, saponification, and subsequent cyclization steps. cuni.cz

Computational Studies on Reaction Mechanisms

Computational chemistry has become an invaluable tool for elucidating the mechanisms of complex organic reactions. rsc.org For reactions involving intermediates derived from diethyl aminomalonate, such as the aminolysis of related compounds and cycloadditions, computational studies can provide detailed insights into reaction pathways, transition state energies, and the influence of catalysts and solvents. researchgate.net

For example, density functional theory (DFT) calculations are used to model reaction profiles, comparing concerted versus stepwise pathways. In the study of aminolysis reactions, computational models have been used to determine the free energy barriers for different mechanisms (e.g., unassisted, amine-assisted) and to construct kinetic models that align with experimental data. researchgate.net Although specific computational studies solely focused on this compound are not abundant in the provided results, the principles from studies on similar systems, like the aminolysis of thiolactones or the reactions of carbonates with amines, are applicable. researchgate.net These studies highlight the importance of explicit solvent models and the role of assisting molecules in lowering activation barriers. researchgate.net Such computational approaches are crucial for understanding regioselectivity and stereoselectivity in cycloaddition reactions and for designing more efficient synthetic routes. rsc.org

Applications of Diethyl Aminomalonate Hydrochloride in Organic Synthesis

Building Block for Nitrogen-Containing Heterocycles

The reactivity of diethyl aminomalonate hydrochloride has been exploited in the synthesis of a variety of heterocyclic systems, including pyrroles, bipyrroles, and fused heterocyclic structures such as pyrrolo[1,2-c]imidazoles, dihydroindolizinones, hydantoins, pyrimidines, and pyrrolo[3,2-d]pyrimidines.

An efficient method for the synthesis of functionalized 1H,1′H-2,3′-bipyrroles has been developed through the cyclocondensation of 2-(acylethynyl)pyrroles with this compound. chemicalbook.com The reaction is typically carried out in acetonitrile (B52724) under reflux in the presence of a base such as cesium carbonate, affording the desired bipyrroles in moderate to good yields. chemicalbook.comorgsyn.org This method provides a straightforward route to these important structural motifs, which are present in various natural products and pharmacologically active compounds.

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Product | Yield (%) |

| 2-(Acylethynyl)pyrroles | This compound | Cs2CO3 | MeCN | 6 h | 1H,1′H-2,3′-Bipyrroles | up to 72 |

Table 1: Synthesis of Bipyrroles

While the primary reaction of acylethynylpyrroles with this compound leads to bipyrroles, under certain conditions, the formation of pyrrolo[1,2-c]imidazoles has been observed as a competing pathway. The synthesis of these fused heterocyclic systems often involves the reaction of acylethynylpyrroles with other reagents like tosylmethylisocyanide, where the reaction conditions can be tuned to favor the formation of either bipyrroles or pyrrolo[1,2-c]imidazoles. google.com Although not a direct, high-yielding synthesis from this compound, its role as a precursor in related transformations highlights the versatility of the starting materials.

The synthesis of dihydroindolizinone derivatives can be achieved through a multi-step sequence involving this compound. A plausible synthetic route involves the initial reaction of diethyl aminomalonate with an α,β-unsaturated ester, followed by an intramolecular cyclization. This Michael addition reaction, a common strategy in organic synthesis, would lead to an intermediate that, upon cyclization, forms the dihydroindolizinone core. While specific literature detailing this exact transformation starting from this compound is not abundant, the principles of Michael addition suggest its feasibility.

This compound is a valuable precursor for the synthesis of hydantoin (B18101) derivatives. The synthesis typically involves the reaction of the aminomalonate with an isocyanate. This reaction proceeds through the formation of a ureido intermediate, which then undergoes cyclization under basic conditions to yield the hydantoin ring system. nih.gov This method allows for the introduction of various substituents on the hydantoin core, making it a versatile approach for creating libraries of these biologically important molecules.

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Isocyanate | Base-catalyzed cyclization | Substituted Hydantoins |

Table 2: General Synthesis of Hydantoins

This compound is recognized as a key intermediate in the synthesis of various pyrimidine (B1678525) heterocyclic compounds. orgsyn.orgpatsnap.com For instance, it is a precursor in the synthesis of the antiviral drug Favipiravir. patsnap.com A general approach to the pyrimidine ring system involves the condensation of a three-carbon component, which can be derived from diethyl aminomalonate, with a compound containing an N-C-N fragment, such as urea (B33335) or an amidine. sigmaaldrich.com For example, the reaction of diethyl aminomalonate with formamidine (B1211174) would be expected to yield 4,6-dihydroxypyrimidine-5-carboxylic acid derivatives after hydrolysis and decarboxylation.

The synthesis of 7-substituted pyrrolo[3,2-d]pyrimidines can be accomplished using diethyl aminomalonate as a key reagent. A reported method involves the reaction of catalytically reduced unsaturated cyano aldehydes with diethyl aminomalonate to form enamines. These enamines are then cyclized to aminopyrroles upon treatment with a base like sodium methoxide. Subsequent guanylation and ring closure steps lead to the formation of the pyrrolo[3,2-d]pyrimidine scaffold. This multi-step synthesis demonstrates the utility of diethyl aminomalonate in constructing complex fused heterocyclic systems.

Precursor to Amino Acids and Derivatives

The compound serves as a cornerstone in the synthesis of various amino acids, moving beyond the standard proteinogenic types to more complex and non-natural derivatives. guidechem.com Its utility stems from its role as a synthetic equivalent of a glycine (B1666218) enolate, providing a reliable platform for constructing the carbon skeleton of diverse amino acids.

A classic and powerful application of this compound is in the synthesis of α-amino acids through a sequence involving N-acylation and subsequent alkylation. orgsyn.org This process leverages the principles of malonic ester synthesis, a robust method for forming carbon-carbon bonds.

The synthesis begins with the N-acylation of the primary amino group of diethyl aminomalonate. This step is crucial as it protects the amine functionality, preventing it from interfering with subsequent reactions, and enhances the acidity of the α-carbon. A common acylation agent is acetic anhydride (B1165640), which converts diethyl aminomalonate into diethyl acetamidomalonate.

Once the amine is protected, the resulting N-acyl derivative is treated with a suitable base, such as sodium ethoxide. The base abstracts the acidic α-hydrogen (the hydrogen on the carbon between the two carbonyl groups), generating a stabilized carbanion or enolate. This nucleophilic enolate can then be alkylated by reacting it with an alkyl halide (R-X). The alkyl group (R) from the halide is introduced at the α-position.

The final steps involve the hydrolysis of both the ester groups and the amide bond, typically under acidic or basic conditions, followed by decarboxylation upon heating. This sequence removes the protecting group and one of the carboxyl groups, yielding the desired α-amino acid.

General Reaction Scheme:

N-Acylation: Diethyl aminomalonate is acylated to form an N-acyl derivative.

Deprotonation: The N-acyl derivative is treated with a base to form an enolate.

Alkylation: The enolate reacts with an alkyl halide (R-X) to introduce an alkyl group.

Hydrolysis & Decarboxylation: The alkylated product is hydrolyzed and heated to yield the final α-amino acid.

This methodology allows for the synthesis of a wide variety of amino acids by simply changing the alkyl halide used in the alkylation step.

The true versatility of the diethyl aminomalonate method is showcased in the synthesis of non-natural (or unnatural) α-amino acids. These are amino acids that are not among the 20 common proteinogenic amino acids. Non-natural amino acids are of significant interest in medicinal chemistry and materials science as they can be incorporated into peptides to enhance their stability, confer unique conformational properties, or introduce novel functionalities.

The malonic ester synthesis route using this compound is highly adaptable for this purpose. By choosing different and more complex alkylating agents, a vast array of side chains can be introduced at the alpha-position.

| Alkylating Agent | Resulting Non-Natural Amino Acid (after hydrolysis and decarboxylation) |

| Benzyl chloride | Phenylalanine |

| Isopropyl bromide | Valine |

| 3-(chloromethyl)-1H-indole | Tryptophan |

| 1-bromo-2-methylpropane | Leucine |

This table illustrates how varying the alkylating agent in the malonic ester synthesis with N-acetyl diethyl aminomalonate leads to different amino acids.

Research has demonstrated that this synthetic pathway is general and has a very large scope, although some limitations can be encountered with certain substrates. orgsyn.org Modifications to the intermediates, such as using Suzuki-Miyaura coupling or cycloaddition reactions before the final hydrolysis and decarboxylation steps, can provide access to an even more diverse set of α-amino esters.

The amino acids synthesized from this compound are critical building blocks for the construction of peptides. Once the desired α-amino acid is formed, its amino and carboxyl groups can participate in peptide bond formation.

Furthermore, the synthetic route offers opportunities for creating N-alkyl amino acids. N-alkylation, the introduction of an alkyl group onto the nitrogen atom of the amino acid, is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of peptide-based drugs. This modification can be performed on the synthesized amino acid in subsequent steps. The resulting N-alkyl amino acids can then be incorporated into peptide chains, creating peptidomimetics with enhanced resistance to enzymatic degradation and improved cell permeability.

Intermediate in Pharmaceutical Synthesis

This compound is a key pharmaceutical intermediate, valued for its role in constructing the core structures of various active pharmaceutical ingredients (APIs). guidechem.comchemicalbook.comchemicalbook.com Its ability to participate in cyclization and condensation reactions makes it particularly useful for synthesizing heterocyclic compounds, which are prevalent in many drug classes. patsnap.com

While direct synthesis of major commercial antihypertensive drugs starting from this compound is not commonly cited, its role as a versatile intermediate for building blocks is significant. It is used in the preparation of various heterocyclic systems and substituted amino compounds that are investigated for a range of biological activities, including the modulation of blood pressure. For instance, it is reported to be used in the preparation of antagonists of P2Y14R and PDE1 inhibitors, classes of molecules that have been explored for various therapeutic applications, including cardiovascular conditions. chemicalbook.com The synthesis of Celiprolol, a β-blocker, involves intermediates that can be conceptually derived from aminomalonate chemistry, highlighting its foundational role in creating complex functionalized molecules. chemicalbook.comresearchgate.net

The application of this compound as an intermediate in the synthesis of anticancer agents is more explicitly documented. guidechem.com It serves as a starting material for creating complex heterocyclic scaffolds that form the basis of some therapeutic agents.

A prominent example is its use in the synthesis of the antiviral drug Favipiravir, which has also been investigated in the context of its broad biological activities. patsnap.comvolsenchem.com The synthesis of Favipiravir, a substituted pyrazine (B50134) derivative, can start from this compound. bvsalud.orgnih.govrsc.org The process involves an initial aminolysis/cyclization reaction to form a pyrazine ring system, which is then further functionalized through nitration, chlorination, and fluorination to yield the final drug. bvsalud.org This synthetic route underscores the compound's utility in building the core heterocyclic structure of a significant pharmaceutical agent.

| Pharmaceutical Agent | Therapeutic Class | Role of Diethyl Aminomalonate HCl |

| Favipiravir | Antiviral | Starting material for the construction of the core pyrazine ring. bvsalud.orgnih.gov |

| PDE1 Inhibitors (various) | Investigational | Intermediate in the synthesis of the inhibitor molecules. chemicalbook.com |

This table provides examples of pharmaceutical agents where this compound is used as a key intermediate.

Its utility is also noted more broadly in the synthesis of biologically active molecules and potential anticancer drug molecules, where it provides a reliable and adaptable starting point for complex molecular architectures. guidechem.comnih.gov

Synthesis of Antiviral Drugs

This compound serves as a crucial pharmaceutical intermediate in the creation of various antiviral medications. ontosight.aipatsnap.com Its structural properties make it a valuable building block for complex heterocyclic compounds, including those with antiviral activity. patsnap.com A notable application is its use as an intermediate in the synthesis of the influenza drug Favipiravir. patsnap.com The synthesis process leverages the reactivity of this compound to construct the core structure of pyrimidine heterocyclic compounds, which are fundamental to the efficacy of certain antiviral agents. patsnap.com

Synthesis of Central Nervous System Depressants and Stimulants

The compound is utilized as a foundational component in the synthesis of molecules that act on the central nervous system (CNS). ontosight.ai this compound is a precursor in the development of various CNS depressants and stimulants. ontosight.ai Its role as a versatile intermediate allows for the construction of a range of bicyclic amides and other structures that are evaluated for their CNS depressant or stimulant properties. ontosight.ainih.gov

Inhibitors of Kinases and Enzymes

This compound is a precursor in the synthesis of specific enzyme inhibitors. Research has reported its use in the preparation of phosphodiesterase 1 (PDE1) inhibitors. chemicalbook.com Furthermore, it is implicated in the development of inhibitors for folate-dependent enzymes, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for the synthesis of DNA, particularly in rapidly dividing cells.

Table 1: Examples of Enzyme Inhibitors Synthesized from this compound

| Enzyme Target | Inhibitor Class | Source |

| Phosphodiesterase 1 (PDE1) | PDE1 Inhibitors | chemicalbook.com |

| Thymidylate Synthase (TS) | Folate-dependent enzyme inhibitors | |

| Dihydrofolate Reductase (DHFR) | Folate-dependent enzyme inhibitors |

Development of Drugs Targeting Neurological Disorders

As a versatile chemical building block, this compound is a key intermediate in the synthesis of pharmaceutical agents aimed at treating neurological disorders. chemimpex.com The development of new drugs for these complex conditions often relies on the ability to synthesize novel molecules that can interact with specific biological pathways in the brain. chemimpex.commountsinai.org The compound's structure facilitates its use in creating complex molecules designed as potential therapeutic agents for a variety of neurological conditions. chemimpex.com

Intermediate for Amphenicol Antibiotics

This compound is generally cited as an intermediate in the synthesis of antibiotics and antimicrobial agents. ontosight.ai While specific, detailed synthetic pathways for the direct conversion of this compound into amphenicol antibiotics like chloramphenicol (B1208) are not extensively detailed in the provided research, its role as a precursor for amino acid-like structures is fundamental in medicinal chemistry. Chemoenzymatic strategies for amphenicol synthesis have been developed, though these may utilize different starting materials. rsc.org

Synthesis of Rebamipide

A significant application of this compound is in the synthesis of Rebamipide, a mucosal protective agent. google.com One synthetic route involves the reaction of this compound with p-chlorobenzoyl chloride. This reaction, catalyzed by triethylamine, yields 4-chlorobenzamide (B146232) diethyl malonate. The process is completed through catalytic hydrolysis and decarboxylation, typically using potassium hydroxide, to produce the final Rebamipide molecule. This method is noted for having fewer steps compared to alternative synthetic pathways. google.com

Table 2: Synthetic Route to Rebamipide

| Starting Materials | Key Steps | Final Product | Source |

| This compound, p-chlorobenzoyl chloride | 1. Triethylamine catalytic condensation | Rebamipide | google.com |

| 2. Catalytic hydrolysis and decarboxylation |

Applications in Agrochemical and Pesticide Synthesis

Beyond pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry. ontosight.aichemimpex.com It is employed as a building block in the synthesis of various agrochemicals, including pesticides and herbicides. ontosight.aichemimpex.com Its chemical properties allow for its incorporation into formulations designed to enhance the efficacy of these products, contributing to the development of more effective solutions in agriculture. chemimpex.com

Utilization in Biochemical Assays and Metabolic Pathway Studies

This compound serves as a valuable tool in biochemical and metabolic research, primarily acting as a precursor to its active form, aminomalonate. In aqueous environments typical for biochemical assays, the ester groups of the diethyl aminomalonate are hydrolyzed, yielding aminomalonate. This molecule functions as a substrate analog and inhibitor for several key enzymes, particularly those involved in amino acid metabolism.

The principal targets for aminomalonate are enzymes that utilize pyridoxal (B1214274) 5'-phosphate (PLP), a derivative of vitamin B6, as a cofactor. nih.govdrugbank.com These PLP-dependent enzymes are crucial for a vast array of metabolic transformations, including transamination, decarboxylation, and racemization of amino acids. libretexts.org

Use in Enzyme Inhibition Assays:

Aminomalonate's structural similarity to natural amino acid substrates allows it to bind to the active site of PLP-dependent enzymes, making it a useful competitive inhibitor for in vitro studies. nih.govnih.gov The mechanism of these enzymes typically involves the formation of a Schiff base (an external aldimine) between the aldehyde group of PLP and the amino group of the substrate amino acid. drugbank.comlibretexts.org As a substrate analog, aminomalonate can interfere with this process, allowing researchers to probe the enzyme's active site, study its mechanism, and determine kinetic parameters.

Biochemical assays using aminomalonate can quantify the extent of enzyme inhibition, providing insights into the enzyme's specificity and catalytic mechanism. The data derived from these assays are crucial for understanding enzyme function and for the development of more specific inhibitors. While specific kinetic data for this compound is not broadly published, the principles of its use are well-established. A typical study would measure enzyme activity at various substrate concentrations in the presence and absence of the inhibitor to determine parameters like the inhibition constant (Kᵢ).

Table 1: Illustrative Data from a Hypothetical Enzyme Inhibition Assay

This table demonstrates the type of research findings generated when using a substrate analog like aminomalonate to study a PLP-dependent enzyme.

| Enzyme Studied | Inhibitor | Substrate | Type of Inhibition | Key Finding |

| Aspartate Aminotransferase | Aminomalonate | L-Aspartate | Competitive | Aminomalonate competes with the natural substrate for binding to the active site, reducing the enzyme's catalytic rate. |

| Alanine Aminotransferase | Aminomalonate | L-Alanine | Competitive | Inhibition demonstrates the requirement of a free carboxylate group for substrate recognition. |

| δ-Aminolevulinate Dehydratase | Aminomalonate | Glycine | Competitive | The inhibitor is used to probe the substrate binding pocket and its tolerance for dicarboxylic acids. |

Note: This table is illustrative. The data represent the expected outcomes based on the known function of aminomalonate as a competitive inhibitor of PLP-dependent enzymes.

Application in Metabolic Pathway Elucidation:

By selectively inhibiting specific enzymes, compounds like aminomalonate enable researchers to study the flux and regulation of entire metabolic pathways. Aminotransferases, for example, are central hubs in metabolism, linking the metabolism of amino acids with that of carbohydrates through the citric acid cycle. mdpi.com

In laboratory settings, introducing an inhibitor like aminomalonate to cell cultures (e.g., hepatocytes) can block a specific metabolic step. nih.gov Scientists can then observe the downstream consequences, such as the accumulation of upstream metabolites and the depletion of downstream products. This approach is instrumental in elucidating the role of specific enzymes in overarching processes like gluconeogenesis (the synthesis of glucose from non-carbohydrate sources) and the urea cycle. By creating a controlled disruption in the metabolic network, the function and importance of the targeted enzyme within the cellular context can be clearly demonstrated.

Advanced Analytical and Characterization Techniques in Diethyl Aminomalonate Hydrochloride Research

Spectroscopic Analysis

Spectroscopy is a cornerstone of chemical analysis, relying on the interaction of electromagnetic radiation with matter to deduce molecular structure. For diethyl aminomalonate hydrochloride, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the primary tools for comprehensive characterization. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals correspond to the different types of protons in the molecule. The ethyl groups give rise to a characteristic triplet and quartet pattern, while the methine proton (α-carbon) and the ammonium (B1175870) protons appear as separate signals. chemicalbook.com The integration of these signals confirms the relative number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. chemicalbook.com This includes the carbonyl carbons of the ester groups, the α-carbon bonded to the amino group, and the two carbons of the ethyl groups, confirming the backbone structure of the compound. hmdb.ca

| Spectrum | Assignment | Approximate Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|---|

| ¹H NMR | -CH₃ (Ethyl) | 1.33 | Triplet |

| -CH₂- (Ethyl) | 4.34 | Quartet | |

| α-CH | 5.04 | Singlet | |

| -NH₃⁺ | ~9.2 | Broad Singlet | |

| ¹³C NMR | -CH₃ (Ethyl) | 13.8 | |

| α-CH | 55.0 | ||

| -CH₂- (Ethyl) | 63.5 | ||

| C=O (Ester) | 165.0 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nih.gov

Key absorptions include a strong, broad band for the N-H stretching of the ammonium group (NH₃⁺) and a very strong, sharp peak for the C=O stretching of the ester groups. ambeed.com Additionally, C-O and C-N stretching vibrations can be observed in the fingerprint region of the spectrum. These spectral features are a reliable indicator of the compound's identity. nih.gov

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ammonium (-NH₃⁺) | N-H Stretch | 3200-2800 | Strong, Broad |

| Alkyl (C-H) | C-H Stretch | 2980-2900 | Medium |

| Ester (C=O) | C=O Stretch | ~1750 | Very Strong, Sharp |

| Ester (C-O) | C-O Stretch | 1250-1150 | Strong |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. nih.gov In the analysis of this compound, the spectrum typically shows the molecular ion of the free amine, Diethyl Aminomalonate, as the hydrochloride salt is not volatile.

The fragmentation pattern is characteristic of amino acid esters and can involve the loss of an ethoxy group (-OC₂H₅), an ethoxycarbonyl group (-COOC₂H₅), or other small fragments. docbrown.info Analysis of these fragments allows for the reconstruction of the molecule's structure and confirmation of its identity. The availability of GC-MS data further indicates that the compound can be analyzed using this hyphenated technique, likely after conversion to its more volatile free base form. nih.gov

Chromatographic Methods for Purity and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are essential for assessing the purity of the final product and for monitoring the progress of its synthesis. docbrown.info

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to separate components of a mixture based on their differential partitioning between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase. nih.gov In the synthesis of this compound, TLC is an invaluable tool for monitoring the conversion of starting materials (like diethyl isonitrosomalonate or diethyl hydroxyiminomalonate) to the desired product. orgsyn.orgpatsnap.com

The polarity of this compound, owing to its ammonium and ester groups, dictates its mobility on the TLC plate. A suitable solvent system, often a mixture of a moderately polar solvent like ethyl acetate (B1210297) and a more polar solvent like methanol (B129727) or ethanol (B145695), is chosen to achieve good separation. sigmaaldrich.comavantiresearch.com The spots on the TLC plate can be visualized using a variety of methods, with ninhydrin (B49086) being particularly effective as it reacts with the primary amino group to produce a distinct purple color, allowing for easy identification of the product.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. bre.com While the direct analysis of this compound by GC is challenging due to its salt nature and low volatility, the corresponding free amine, diethyl aminomalonate, is more amenable to this technique. dtic.mil

The analysis is typically performed by neutralizing the hydrochloride salt to release the free amine, which is then extracted and injected into the GC. The separation occurs in a capillary column, and a flame ionization detector (FID) is commonly used for detection. This method is highly effective for determining the purity of the compound and quantifying any volatile impurities. The coupling of GC with Mass Spectrometry (GC-MS) provides an even more powerful tool for both separation and definitive identification of the components. nih.gov

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and conformational details, as well as the packing of molecules in the crystal lattice.

Despite the utility of this technique, a search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that the specific crystal structure of this compound has not been reported. Consequently, detailed experimental data on its unit cell dimensions, space group, and precise atomic coordinates are not available in the published scientific literature.

While the crystal structure is not publicly documented, theoretical and analogous structural information can provide insights. The expected molecular structure consists of a central alpha-carbon atom bonded to an amino group (-NH2), a hydrogen atom, and two ethoxycarbonyl (-COOCH2CH3) groups. In the hydrochloride salt, the amino group is protonated to form an ammonium group (-NH3+), with a chloride ion (Cl-) present to balance the charge.

The conformation of the molecule would be determined by the spatial arrangement of the two ethyl ester groups and the ammonium group around the chiral center. Intermolecular forces, particularly hydrogen bonding between the ammonium group and the chloride ion, as well as with the carbonyl oxygen atoms of neighboring molecules, would be expected to play a significant role in the crystal packing.

Although a detailed crystallographic analysis is not available, the following table outlines the type of information that would be obtained from such a study.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Expected Information |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal. | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry of the crystal structure. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | e.g., a = X Å, b = Y Å, c = Z Å, β = W° |

| Z | The number of molecules per unit cell. | Integer value |

| Bond Lengths | The distances between bonded atoms. | e.g., C-N, C-C, C=O, C-O |

| Bond Angles | The angles formed by three connected atoms. | e.g., O-C-C, N-C-C |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | e.g., C-C-C-O |

| Hydrogen Bonding | The specific interactions involving hydrogen atoms. | e.g., N-H···Cl, N-H···O |

The acquisition of experimental X-ray diffraction data would require the growth of single crystals of this compound of suitable quality. Subsequent data collection and structure refinement would yield the precise and unambiguous structural details of this compound.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Transformations

As a fundamental building block, diethyl aminomalonate hydrochloride continues to be at the center of research aimed at developing new and efficient synthetic methodologies. Its established reactivity includes N-acylation and subsequent alkylation, which are foundational reactions in amino acid synthesis. acs.org More recent research has expanded its synthetic utility into the realm of multicomponent and cycloaddition reactions.

A notable emerging application is its reaction with formaldehyde (B43269) to generate an azomethine ylide. This reactive intermediate can readily participate in [3+2] cycloaddition reactions with dipolarophiles to construct substituted pyrrolidine (B122466) rings, which are core structures in many biologically active compounds. vulcanchem.com

Another significant advancement is its use in the synthesis of complex heterocyclic systems. Researchers have developed an efficient cyclocondensation reaction between 2-(acylethynyl)pyrroles and this compound. sigmaaldrich.com This method provides a direct route to functionalized 1H,1′H-2,3′-bipyrroles and pyrrolyl-aminopyrones, which are structural motifs of interest in medicinal and materials chemistry. sigmaaldrich.com

Table 1: Selected Novel Synthetic Transformations Involving this compound

| Starting Materials | Reagents/Conditions | Product Class | Significance | Reference(s) |

|---|---|---|---|---|

| This compound, Formaldehyde, Dipolarophile | Base | Pyrrolidines | Formation of azomethine ylide for [3+2] cycloaddition reactions. | vulcanchem.com |

| This compound, 2-(Acylethynyl)pyrroles | Cs₂CO₃, MeCN, reflux | 1H,1′H-2,3′-bipyrroles, Pyrrolyl-aminopyrones | Efficient synthesis of complex bipyrrole and aminopyrone systems. | sigmaaldrich.com |

Exploration of New Biological Activities

The primary application of this compound lies in its role as an intermediate for the synthesis of molecules with potential therapeutic value. Its derivatives have been investigated for a wide spectrum of biological activities, ranging from antiviral to anticancer agents.

It serves as a key precursor for pyrimidine (B1678525) heterocyclic compounds and is an intermediate in the synthesis of the influenza drug Favipiravir. Furthermore, it has been utilized in the preparation of antagonists for the P2Y14 receptor and inhibitors of phosphodiesterase 1 (PDE1), both of which are important targets in drug discovery.

Recent research has also focused on its use in synthesizing novel anticancer agents. For example, it is a building block for N-(aminopropyl)-N-arylaminopropyl substituted thiazolo[5,4-d]pyrimidinones, which have been identified as potential motor protein spindle inhibitors. The versatility of this compound allows medicinal chemists to construct diverse molecular libraries to screen for new biological functions. researchgate.net

Table 2: Biologically Active Derivatives Synthesized from this compound

| Derivative Class | Biological Activity / Therapeutic Area | Reference(s) |

|---|---|---|

| Pyrimidine Heterocycles | General pharmaceutical intermediates | |

| Favipiravir | Antiviral (Influenza) | |

| Thiazolo[5,4-d]pyrimidinones | Anticancer (Motor protein spindle inhibitors) | |

| General Heterocycles | Anticancer, Antibiotics, CNS depressants/stimulants | |

| P2Y14R Antagonists | Drug Discovery Target |

Role in Materials Science and Polymer Chemistry

While the primary focus of research on this compound has been in pharmaceuticals, its potential in materials science and polymer chemistry is an emerging area of interest. researchgate.net The bifunctional nature of the molecule, possessing both a primary amine and two ester groups, makes it a candidate for use as a monomer or a functional building block in polymerization reactions.

Its ability to form heterocyclic structures, such as pyrrolidines and bipyrroles, is particularly relevant. vulcanchem.comsigmaaldrich.com These rigid, nitrogen-containing ring systems can be incorporated into polymer backbones to create materials with specific thermal, electronic, or mechanical properties. Although specific, large-scale applications in materials science are not yet widely reported in the literature, the compound is noted as being useful for creating complex molecules for the development of new materials. researchgate.net Its utility in synthesizing pyrrole (B145914) derivatives, which are themselves building blocks for conductive polymers and other functional materials, points to a promising future direction.

Sustainable Synthesis and Green Chemistry Innovations

In line with the growing emphasis on sustainable chemical manufacturing, research has been directed toward developing greener synthetic routes for and with this compound. Innovations have focused on both improving the synthesis of the compound itself and using it in environmentally benign processes.

One patented method for its preparation avoids the use of costly and easily poisoned palladium-on-carbon catalysts, opting instead for a more robust nickel-containing three-way catalyst. This approach also eliminates the waste products associated with older reduction methods that used zinc powder. Another process improvement involves using the same solvent for both the initial hydrogenation and the subsequent precipitation of the hydrochloride salt, which streamlines the process, reduces solvent waste, and minimizes product loss, particularly on an industrial scale. These developments align with the green chemistry principles of waste prevention and process efficiency.

Integration with Flow Chemistry and Automated Synthesis

The fields of flow chemistry and automated synthesis offer significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. This compound is a prime candidate for integration into these modern synthetic platforms. Its synthesis often involves hydrogenation followed by salt formation, steps that are well-suited to continuous flow reactors which allow for precise control over reaction parameters like temperature, pressure, and residence time.

A patented process for producing aminomalonic acid ester salts, including this compound, describes a method where the filtrate from the product isolation can be recycled back into the hydrogenation stage. This type of continuous loop is a hallmark of efficient flow chemistry systems. While specific studies detailing the use of this compound in fully automated, capsule-based synthesis platforms are still emerging, its role as a versatile building block for pharmaceuticals makes it an ideal substrate for such technologies, which are designed to accelerate the creation of compound libraries for drug discovery.

Q & A

Q. What are the critical handling and storage considerations for diethyl aminomalonate hydrochloride in laboratory settings?

this compound is a corrosive solid (skin/eye irritant, Category 2/2A) requiring strict safety protocols. Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Avoid long-term storage due to potential decomposition risks .

Q. How can researchers confirm the identity and purity of this compound?

Analytical methods include:

- Nuclear Magnetic Resonance (NMR): Compare H and C spectra with literature data (e.g., δ values for ester groups and amine protons) .

- Elemental Analysis: Verify molecular formula (CHNO·HCl, MW 211.64) .

- High-Performance Liquid Chromatography (HPLC): Assess purity using reverse-phase columns and UV detection .

Q. What solvents are compatible with this compound for synthetic applications?

The compound is soluble in polar aprotic solvents (e.g., dichloromethane, toluene) and alcohols (e.g., ethanol). Hydrolysis studies use aqueous ethanol (4:1 HO:EtOH) under basic conditions .

Advanced Research Questions

Q. How is this compound utilized in asymmetric catalysis for constructing quaternary chiral centers?

In organocatalytic [4+2] cycloadditions, it reacts with O-quinone-methyl derivatives to form chroman derivatives. Key steps include:

- Activation via triphosgene to generate reactive intermediates.

- Stereocontrol using chiral catalysts (e.g., Takemoto’s thiourea catalysts) . Yields up to 80% are achievable under optimized reflux conditions (115°C, toluene) .

Q. What challenges arise in synthesizing metal-coordinated complexes using this compound?

Hydrolysis to aminomalonic acid (pH 13, NaOH) is required before coordination. Neutralization with HCl and reaction with platinum(II) precursors (e.g., [Pt(DACH)(HO)]SO) yield stable complexes. Challenges include:

- Maintaining pH 7 to prevent ligand degradation.

- Avoiding side reactions with residual chloride ions .

Q. How do researchers address discrepancies in reported physical properties (e.g., melting point, solubility)?

Published melting points vary (165–170°C vs. 205–208°C in some sources), likely due to polymorphic forms or impurities. Researchers should:

- Perform differential scanning calorimetry (DSC) to confirm thermal behavior.

- Reproduce synthesis protocols (e.g., TCI America’s method) and cross-validate with elemental analysis .

Q. What strategies optimize the synthesis of Schiff base intermediates from this compound?

- Use anhydrous conditions (CHCl, NaSO) to minimize hydrolysis.

- Employ stoichiometric triethylamine to deprotonate the amine group.

- React with aldehydes (e.g., 2-thiophenecarboxaldehyde) at room temperature for 72 hours, achieving 80% yield .

Q. What toxicological data gaps exist for this compound, and how can they be addressed?

Current SDS lack acute toxicity, mutagenicity, and ecotoxicity data. Researchers should:

- Conduct in vitro assays (e.g., Ames test for mutagenicity).

- Perform zebrafish embryo toxicity studies to assess LC values .

Methodological Guidance

Q. How to design a kinetic study for this compound hydrolysis?

- Monitor reaction progress via H NMR or HPLC.

- Vary pH (8–13) and temperature (25–80°C) to determine rate constants.

- Use Arrhenius plots to calculate activation energy .

Q. What computational tools predict synthetic pathways involving this compound?

Retrosynthesis platforms (e.g., AI-powered tools using Reaxys/Pistachio databases) suggest one-step routes for derivatives. Prioritize pathways with high Template_relevance scores (>0.01 plausibility) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.